N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride
CAS No.: 2172253-10-8
Cat. No.: VC5550596
Molecular Formula: C7H15Cl2F3N2
Molecular Weight: 255.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2172253-10-8 |
---|---|
Molecular Formula | C7H15Cl2F3N2 |
Molecular Weight | 255.11 |
IUPAC Name | N-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-2-1-3-11-4-6;;/h6,11-12H,1-5H2;2*1H |
Standard InChI Key | BTCZFCZURARMIM-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)NCC(F)(F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Features
N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride belongs to the piperidine class of heterocyclic compounds, distinguished by a six-membered ring containing one nitrogen atom. The compound’s IUPAC name, (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride, specifies its stereochemistry at the third carbon (S-configuration) and the presence of two hydrochloride counterions. Key structural attributes include:
-
Trifluoroethyl Group: The 2,2,2-trifluoroethyl substituent at the piperidine nitrogen enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .
-
Amine Functional Group: The primary amine at the third position facilitates hydrogen bonding with biological targets, influencing receptor affinity and selectivity .
-
Dihydrochloride Salt Form: The hydrochloride salts improve aqueous solubility, critical for in vitro and in vivo studies.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₅Cl₂F₃N₂ |
Molecular Weight | 255.11 g/mol |
IUPAC Name | (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride |
Canonical SMILES | C1CC@@HN.Cl.Cl |
PubChem CID | 155904510 |
The stereochemistry of the compound is critical for its biological activity. The (3S) configuration ensures optimal spatial alignment with target binding sites, as demonstrated in analogous fluorinated piperidines .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride typically begins with commercially available piperidin-3-amine. A representative pathway involves:
-
Alkylation: Reaction of piperidin-3-amine with 2,2,2-trifluoroethyl triflate in the presence of a base like triethylamine, yielding the tertiary amine intermediate.
-
Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt, enhancing crystallinity and stability.
Key reaction conditions include inert atmospheres (argon/nitrogen) to prevent oxidation and anhydrous solvents such as dichloromethane or tetrahydrofuran.
Analytical Characterization
Rigorous quality control ensures batch consistency:
-
Nuclear Magnetic Resonance (NMR): H and C NMR confirm the structure, with characteristic shifts for the trifluoroethyl group (δ ~3.8 ppm for CH₂CF₃) and piperidine protons.
-
Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 255.11.
-
Infrared Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch) and 1150 cm⁻¹ (C-F stretch) corroborate functional groups.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound demonstrates inhibitory activity against epigenetic regulators, particularly enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression . In cellular assays, it reduces histone H3 lysine 27 trimethylation (H3K27me3), a biomarker of EZH2 activity, with an EC₅₀ of 0.032 μM . This potency surpasses earlier piperidine derivatives, attributed to the trifluoroethyl group’s electron-withdrawing effects, which lower the pKa of the piperidine nitrogen and enhance membrane permeability .
Antitumor Efficacy
In xenograft models (e.g., Karpas-422 lymphoma), the compound achieves tumor growth inhibition of 60–70% at 160 mg/kg BID, correlating with H3K27me3 suppression in tumor tissue . Pharmacokinetic studies reveal favorable plasma and tumor exposure, with concentrations exceeding the cellular EC₅₀ for over 12 hours post-dose .
Therapeutic Applications
Oncology
As an EZH2 inhibitor, this compound is a candidate for treating PRC2-dysregulated cancers, including diffuse large B-cell lymphoma and malignant rhabdoid tumors . Its ability to penetrate the blood-brain barrier also suggests potential in glioblastoma therapy .
Neurological Disorders
Preliminary data indicate modulation of neurotransmitter systems, possibly via sigma-1 receptor interactions, warranting exploration in depression and neurodegenerative diseases.
Comparison with Structural Analogues
Table 2: Analogues and Biological Activities
The trifluoroethyl group confers superior metabolic stability and target engagement compared to phenyl-substituted analogues, as evidenced by prolonged in vivo efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume